molecular formula C19H18ClN3O3S2 B3410122 2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole CAS No. 895465-32-4

2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole

Cat. No. B3410122
CAS RN: 895465-32-4
M. Wt: 436 g/mol
InChI Key: CUVZASPKZWIIAI-UHFFFAOYSA-N
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Description

The compound “2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring, a piperazine ring, and a sulfonyl group . The molecule is likely to be involved in various chemical reactions due to the presence of these functional groups .


Synthesis Analysis

The synthesis of such compounds often involves multiple steps, including the formation of the benzothiazole ring, the introduction of the piperazine ring, and the attachment of the sulfonyl group . The exact synthesis process would depend on the specific conditions and reagents used .


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzothiazole and piperazine rings are likely to contribute to the rigidity of the molecule, while the sulfonyl group could potentially participate in hydrogen bonding .


Chemical Reactions Analysis

This compound, due to its functional groups, is likely to participate in a variety of chemical reactions. For instance, the benzothiazole ring might undergo electrophilic substitution, while the piperazine ring could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could influence properties such as solubility, melting point, and reactivity .

Future Directions

Compounds with similar structures have shown promise in various areas of research, including medicinal chemistry . Therefore, future research could potentially explore the biological activity of this compound, its potential uses in medicine, or its reactivity in various chemical reactions .

properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-chlorophenyl)sulfonylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O3S2/c20-14-5-7-15(8-6-14)28(25,26)13-18(24)22-9-11-23(12-10-22)19-21-16-3-1-2-4-17(16)27-19/h1-8H,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVZASPKZWIIAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-(4-chlorobenzenesulfonyl)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole
Reactant of Route 2
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2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole
Reactant of Route 3
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2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole
Reactant of Route 4
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2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole
Reactant of Route 5
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2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole
Reactant of Route 6
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2-(4-{[(4-Chlorophenyl)sulfonyl]acetyl}piperazin-1-yl)-1,3-benzothiazole

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